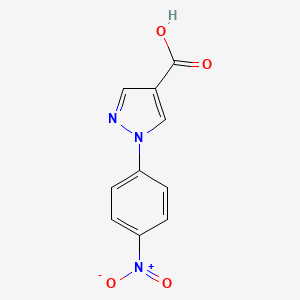

1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Description

1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 142818-03-9) is a pyrazole derivative characterized by a nitro-substituted phenyl ring at position 1 and a carboxylic acid group at position 4 of the pyrazole core. Its molecular formula is C₁₁H₆F₃N₃O₄ (when trifluoromethyl substituents are present, as in some derivatives) or C₁₀H₇N₃O₄ (base structure), with a molecular weight of 301.18 g/mol . Key physical properties include a melting point of 200–204°C and high purity (≥97%), making it suitable for synthetic and pharmaceutical applications . The nitro group enhances electron-withdrawing effects, influencing reactivity in substitution and reduction reactions, as demonstrated in its hydrogenation to 5-methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid .

Properties

IUPAC Name |

1-(4-nitrophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)7-5-11-12(6-7)8-1-3-9(4-2-8)13(16)17/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLYLGPMPNMDKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Nitrophenylhydrazine with 1,3-Diketones

A foundational approach involves the cyclocondensation of 4-nitrophenylhydrazine with 1,3-diketones or their equivalents. For instance, ethyl acetoacetate reacts with 4-nitrophenylhydrazine under acidic conditions to form the pyrazole ring, followed by saponification of the ester to yield the carboxylic acid. This method, adapted from analogous syntheses, typically employs ethanol or DMF as solvents and requires careful pH control during hydrolysis.

Reaction Conditions

- Hydrazine Source : 4-Nitrophenylhydrazine (synthesized via diazotization of 4-nitroaniline).

- 1,3-Diketone : Ethyl acetoacetate or acetylacetone.

- Acid Catalyst : HCl or acetic acid.

- Hydrolysis : NaOH/EtOH reflux, followed by acidification with HCl.

Challenges :

Nitration of Phenyl-Substituted Pyrazole Precursors

An alternative route involves nitrating pre-formed 1-phenyl-1H-pyrazole-4-carboxylic acid. Nitration with fuming HNO₃/H₂SO₄ at 0–5°C introduces the nitro group predominantly at the para position due to the pyrazole ring’s electron-deficient nature.

Optimization Insights :

- Regioselectivity : The pyrazole’s N1-phenyl group directs nitration to the para position (≥85% selectivity).

- Yield : 60–70% after recrystallization (ethanol/water).

Limitations :

- Handling concentrated nitric acid poses safety risks.

- Over-nitration or oxidative decomposition of the carboxylic acid moiety may occur.

Hydrolysis of Pyrazole-4-Carbonitriles

A two-step protocol involves synthesizing 1-(4-nitrophenyl)-1H-pyrazole-4-carbonitrile via cyclocondensation, followed by nitrile hydrolysis. The carbonitrile intermediate is hydrolyzed under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions to furnish the carboxylic acid.

Procedure :

- Cyclocondensation : 4-Nitrophenylhydrazine and ethoxymethylenemalononitrile in ethanol, refluxed for 6–8 hours.

- Hydrolysis : 6M HCl at 80°C for 12 hours.

Advantages :

- High purity (>95%) achievable via recrystallization.

- Scalable to multi-gram quantities.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Drawbacks |

|---|---|---|---|---|

| Cyclocondensation | 65–75 | 90–95 | One-pot synthesis; minimal purification | Competing regioisomers |

| Nitration of Precursors | 60–70 | 85–90 | Direct functionalization | Safety hazards; side reactions |

| Carbonitrile Hydrolysis | 70–80 | 95–99 | High purity; scalable | Lengthy hydrolysis step |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The carboxylic acid group can participate in esterification reactions to form esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

Substitution: Esterification reactions typically use alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Ester derivatives.

Scientific Research Applications

1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations on the Pyrazole Ring

a. Position 1 Modifications

- The ethyl ester group reduces polarity, yielding a lower melting point (87–89°C) compared to the carboxylic acid .

- 1-(7-Chloroquinolin-4-yl)-5-Aryl Derivatives: Substitution with chloroquinoline (e.g., compounds 11b and 11c) enhances π-π stacking interactions, critical for DNA intercalation in medicinal chemistry. These derivatives exhibit higher molecular weights (~400 g/mol) and distinct NMR profiles (e.g., δ 8.80–11.51 ppm for aromatic protons) .

b. Position 4 Functional Groups

- 1-Benzoyl-3-(3-Nitrophenyl)-1H-Pyrazole-4-Carbaldehyde (4b): Replaces the carboxylic acid with a carbaldehyde group (IR: 2798 cm⁻¹ for C–H stretch), altering reactivity toward nucleophilic additions. The benzoyl group increases lipophilicity, impacting bioavailability .

- Ethyl 5-(tert-Butoxycarbonylamino)-1-(4-Nitrophenyl)-1H-Pyrazole-4-Carboxylate (62): Incorporates a Boc-protected amino group, enabling peptide coupling. Hydrolysis to the carboxylic acid (64) demonstrates the role of protecting groups in stepwise synthesis .

Electronic and Steric Effects

- Nitro vs. Methoxy Substituents : Derivatives like 1-(3-Methoxyphenyl)-1H-Pyrazole-4-Carboxylic Acid exhibit electron-donating methoxy groups, reducing acidity (pKa ~4–5) compared to the nitro analog (pKa ~1–2). This difference influences solubility and metal coordination .

- Trifluoromethyl Derivatives : The trifluoromethyl group in 1-(4-Nitrophenyl)-5-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid enhances metabolic stability and electronegativity, as evidenced by its use in acyl fluoride synthesis (83% yield in SCF₃ reactions) .

Data Tables

Table 1: Key Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid | C₁₀H₇N₃O₄ | 245.19 | 200–204 | Nitro, Carboxylic acid |

| 1-(3-Pyridinyl)-1H-pyrazole-4-carboxylic acid ethyl ester | C₁₁H₁₁N₃O₂ | 217.22 | 87–89 | Pyridinyl, Ester |

| 1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | C₁₆H₁₀ClN₃O₃ | 327.72 | N/A | Nitro, Chloro, Carbaldehyde |

| 5-(tert-Butoxycarbonylamino)-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | C₁₅H₁₆N₄O₆ | 348.31 | N/A | Nitro, Boc-amino, Carboxylic acid |

Biological Activity

1-(4-Nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications, supported by various research findings and case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-nitrophenylhydrazine with appropriate carboxylic acid derivatives. The reaction conditions may include reflux in ethanol or other solvents, often yielding the compound in moderate to high purity. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure of the synthesized compound.

2.1 Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In a study comparing various pyrazole derivatives, it was found that compounds with similar structures showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, some derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

2.2 Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicated that the compound displayed significant antibacterial activity, with some derivatives achieving zones of inhibition comparable to standard antibiotics .

2.3 Anticancer Potential

Emerging studies suggest that pyrazole derivatives, including this compound, may possess anticancer properties. Research has indicated that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Cyclooxygenase (COX) : The compound may inhibit COX enzymes, leading to reduced production of prostaglandins and subsequent inflammation.

- Modulation of Cytokine Production : It appears to downregulate the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Antimicrobial Mechanisms : The exact mechanism is still under investigation, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

4. Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

- A study involving animal models demonstrated that treatment with this compound significantly reduced paw edema induced by carrageenan, indicating strong anti-inflammatory effects .

- Another investigation focused on its antimicrobial activity revealed that formulations containing this compound effectively inhibited growth in various pathogenic bacteria without significant cytotoxicity towards mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.